Evidence Item 1: 2,6-Dichloro Substitution Increases Anti-HIV-1 Potency >100-Fold Over the Unsubstituted Phenyl Analog
The unsubstituted 4-phenyl-1,2,5-thiadiazol-3-yl N,N-dimethylcarbamate inhibits HIV-1-induced cytopathic effect (CPE) by 50% at a concentration of 28.8 µM in MT-4 cells. Substitution of the phenyl ring with chlorine atoms at the 2- and 6-positions increases antiviral activity more than 100-fold, bringing the EC50 of all 2,6-dichlorophenyl N-methyl-N-alkylcarbamates—including RD4-2025—into the nanomolar range [1]. RD4-2025 specifically achieves an EC50 of 37 nM against HIV-1 (strain IIIB) in MT-4 cells [2]. The 4-chloro regioisomer shows no inhibition of HIV-1 replication at non-toxic concentrations, confirming that the 2,6-dichloro arrangement is indispensable [1].
| Evidence Dimension | Anti-HIV-1 activity (EC50, MT-4 cells, HIV-1 IIIB strain, CPE inhibition) |
|---|---|
| Target Compound Data | RD4-2025 EC50 = 37 nM |
| Comparator Or Baseline | Unsubstituted 4-phenyl analog EC50 = 28,800 nM; 4-chloro analog = inactive at non-toxic concentrations |
| Quantified Difference | RD4-2025 is ~778-fold more potent than the unsubstituted phenyl analog; the 4-chloro regioisomer is essentially inactive |
| Conditions | MT-4 cell culture, HIV-1 IIIB strain, CPE-based MTT assay, 4- to 5-day incubation |
Why This Matters
Procurement of any 4-phenyl-thiadiazole lacking the 2,6-dichloro substitution pattern will yield a compound with >100-fold weaker antiviral activity or complete inactivity, making RD4-2025 the minimum-required substitution pattern for nanomolar HIV-1 inhibition.
- [1] K. Ijichi, M. Fujiwara, Y. Hanasaki, et al. Anti-HIV-1 activity of thiadiazole derivatives: structure-activity relationship, reverse transcriptase inhibition, and lipophilicity. Antiviral Research, 1996, 31(1–2), 35–44. View Source
- [2] K. Ijichi, M. Fujiwara, Y. Hanasaki, K. Katsuura, S. Shigeta, K. Konno, T. Yokota, M. Baba. Inhibitory effect of 4-(2,6-dichlorophenyl)-1,2,5-thiadiazol-3-yl-N-methyl, N-ethylcarbamate on replication of human immunodeficiency virus type 1 and the mechanism of action. Biochemistry and Molecular Biology International, 1996, 39(1), 41–52. View Source
